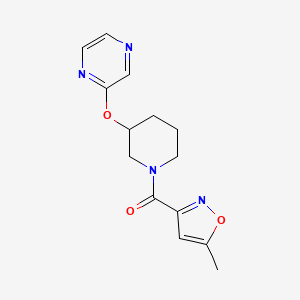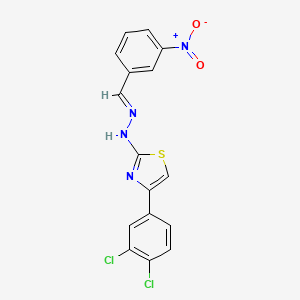
(E)-4-(3,4-dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(3,4-dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3,4-dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-(3-nitrobenzylidene)hydrazine in the presence of a thiazole ring-forming reagent. Common reagents used in this synthesis include acetic acid, ethanol, and a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(3,4-dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-4-(3,4-dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The nitro and dichlorophenyl groups may enhance binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(3,4-dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole: can be compared with other thiazole derivatives such as:
Uniqueness
The unique combination of the nitro group, dichlorophenyl group, and thiazole ring in this compound may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
Propiedades
IUPAC Name |
4-(3,4-dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N4O2S/c17-13-5-4-11(7-14(13)18)15-9-25-16(20-15)21-19-8-10-2-1-3-12(6-10)22(23)24/h1-9H,(H,20,21)/b19-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMWWUHLKFMMJP-UFWORHAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
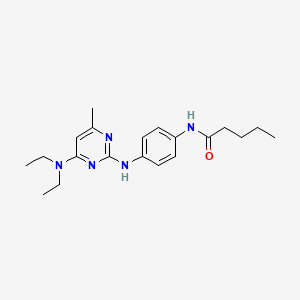
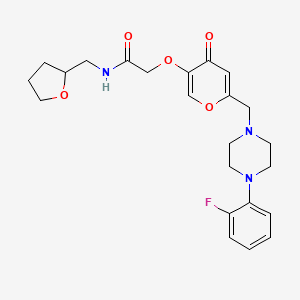
![N-Methyl-N-[2-oxo-2-[4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2367991.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]naphthalene-1-carboxamide](/img/structure/B2367993.png)
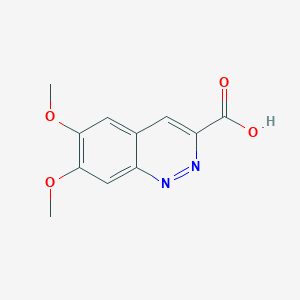
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2367995.png)
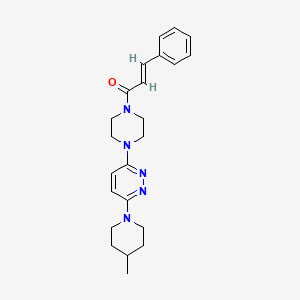
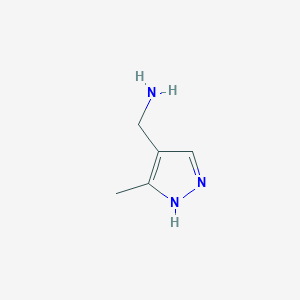
![1,1'-(4-methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole)](/img/structure/B2368003.png)
![N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-fluoroaniline](/img/structure/B2368004.png)
![1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2368005.png)
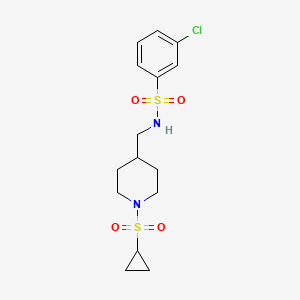
![2-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol](/img/structure/B2368007.png)
